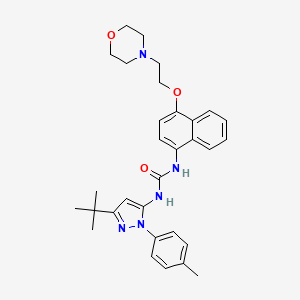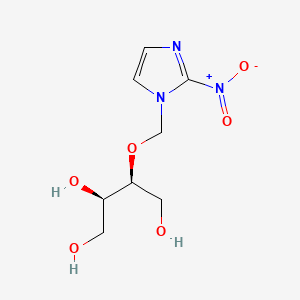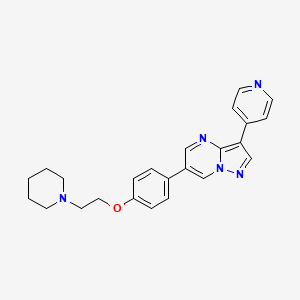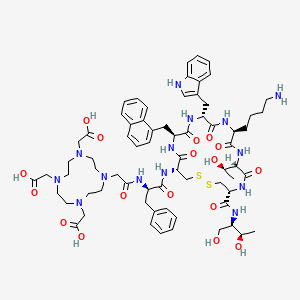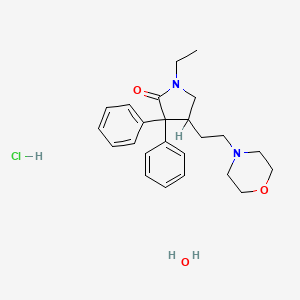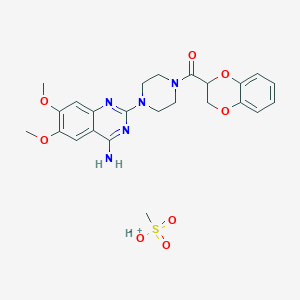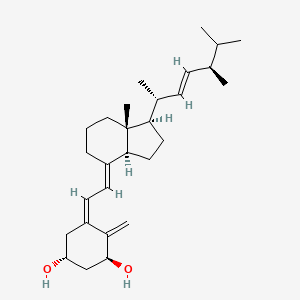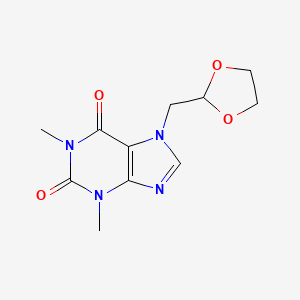![molecular formula C18H12ClN3OS B1670966 4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 374084-31-8](/img/structure/B1670966.png)
4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Descripción general
Descripción
“4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a chemical compound with the molecular weight of 353.83 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” includes a thiophene ring, an imidazo[1,2-a]pyridine ring, and a benzamide group .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties. They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
“4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a white powder with a molecular weight of 353.83 . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives like DS2 have been reported to exhibit antibacterial and antifungal properties . The presence of the imidazole ring contributes to the compound’s ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes. Additionally, DS2 can be explored for its potential to inhibit the growth of bacteria by targeting the synthesis of nucleic acids or proteins within microbial cells.
Antitubercular Potential
Compounds containing the imidazole moiety have shown promising activity against Mycobacterium tuberculosis . DS2 could be investigated for its efficacy in treating tuberculosis, particularly in synthesizing new derivatives that might enhance its antitubercular potential.
Anti-inflammatory Properties
The imidazole core is known to possess anti-inflammatory effects . DS2 could be utilized in the development of new anti-inflammatory agents, potentially acting through the inhibition of cyclooxygenase enzymes or other inflammatory pathways.
Anticancer Research
Imidazole-containing compounds have been studied for their antitumor activities . DS2 may serve as a lead compound in anticancer drug development, possibly through mechanisms such as apoptosis induction, cell cycle arrest, or angiogenesis inhibition.
Antiviral Applications
Research has indicated that imidazole derivatives can exhibit antiviral properties . DS2 could be explored for its potential use in treating viral infections, including the design of compounds targeting viral replication enzymes or proteins.
Cyclin-dependent Kinase Inhibition
Imidazo[1,2-a]pyridines, a class to which DS2 belongs, have been described as inhibitors of cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in cell cycle regulation, and their inhibition by DS2 could be beneficial in the treatment of diseases like cancer.
GABA A Receptor Modulation
DS2’s structural similarity to known GABA A receptor modulators suggests potential applications in neurological disorders . By modulating this receptor, DS2 could influence neuronal excitability and be useful in conditions such as anxiety, epilepsy, and insomnia.
Cardiovascular Drug Development
Some imidazo[1,2-a]pyridine compounds have been commercialized as heart-failure drugs . DS2 could be investigated for its cardiovascular effects, possibly offering a new therapeutic option for heart-related conditions.
Direcciones Futuras
The future directions for “4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a focus .
Propiedades
IUPAC Name |
4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMWHRDICVYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359666 | |
| Record name | DS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
CAS RN |
374084-31-8 | |
| Record name | DS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of DS2?
A1: DS2 selectively targets δ-subunit-containing GABAA receptors. [] These receptors play a crucial role in mediating tonic inhibition in the central nervous system. []
Q2: How does DS2 interact with GABAA receptors?
A2: DS2 acts as a positive allosteric modulator of GABAA receptors. [] Instead of binding directly to the δ-subunit, research indicates that DS2 interacts with a conserved binding pocket in the transmembrane domain at the α4(+)β1(-) interface. [, ]
Q3: What are the downstream effects of DS2 binding to GABAA receptors?
A3: By enhancing the effects of GABA at these receptors, DS2 can modulate neuronal excitability and potentially impact various physiological processes, including inflammation. [, ] One study found that DS2 reduced infarct size and improved motor function in mice following a stroke, potentially by decreasing the levels of pro-inflammatory cytokines like TNF-α, IL-17, and IL-6. []
Q4: What is the molecular formula and weight of DS2?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of DS2.
Q5: Is there any spectroscopic data available for DS2?
A5: The provided research papers primarily focus on the biological activity and mechanism of action of DS2. They do not provide detailed spectroscopic data.
Q6: How does DS2 perform under various conditions?
A6: Specific information regarding the performance of DS2 under various environmental conditions, such as temperature, humidity, and light, is not available within the provided research papers.
Q7: Does DS2 exhibit any catalytic properties?
A7: DS2 is primarily investigated for its pharmacological properties as a positive allosteric modulator of GABAA receptors. [, ] The provided research does not indicate any catalytic properties for this compound.
Q8: Have there been any computational studies on DS2?
A8: Yes, computational modeling, including docking studies, was employed to investigate the potential binding sites of DS2 and its analogs at the α4β1δ GABAA receptors. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



